

theliatinib dosing regimen in vivo

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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

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Theliatinib at a Glance

Theliatinib (HMPL-309) is a novel, orally active, and highly potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3]. It was designed to target **wild-type EGFR** or tumors resistant to earlier generations of EGFR inhibitors [4] [2]. The table below summarizes its key characteristics.

Property	Description
Molecular Weight	442.51 g/mol [3]
Chemical Formula	C ₂₅ H ₂₆ N ₆ O ₂ [3]
CAS Number	1353644-70-8 [3]
Primary Mechanism	Potent, ATP-competitive EGFR tyrosine kinase inhibitor [5]
Key In Vitro Potency	IC ₅₀ of 3 nM (EGFR WT); IC ₅₀ of 22 nM (EGFR T790M/L858R mutant); K _i of 0.05 nM (EGFR WT) [5] [3]

Preclinical In Vivo Dosing and Efficacy

Much of the available in vivo data comes from a 2017 preclinical study investigating **Theliatinib**'s efficacy in patient-derived esophageal cancer xenograft (PDECX) models [5].

- **Dosing Regimen:** In these mouse models, **Theliatinib** was administered orally at a dose of **50 mg/kg, once daily** [5].
- **Efficacy:** The study demonstrated strong antitumor activity. Treatment resulted in significant tumor growth inhibition, and in two models with high EGFR expression and gene amplification, **Theliatinib** even induced **tumor regression** [5].
- **Biomarker for Response:** The efficacy of **Theliatinib** was strongly associated with high EGFR protein expression in the tumors. Its effect was diminished in models that also had concurrent PI3KCA mutations or FGFR1 overexpression [5].

Experimental Protocol: In Vivo Efficacy Study

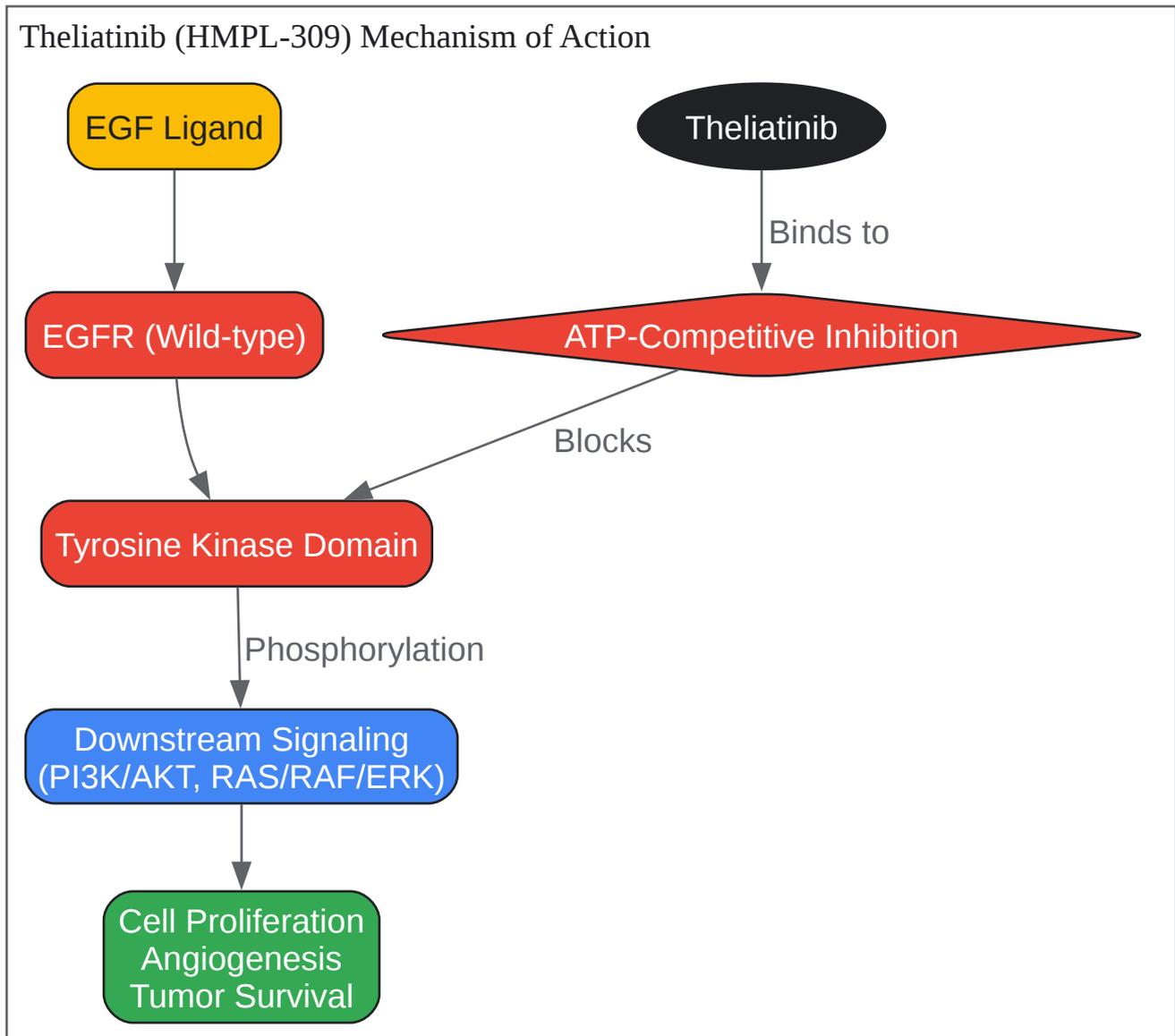
Based on the published research, here is a detailed protocol for assessing **Theliatinib**'s efficacy in a xenograft model [5].

- **Model Generation:**
 - Implant patient-derived esophageal cancer tumor fragments subcutaneously into immunodeficient NOD-SCID mice.
 - Allow the tumors to establish and grow for several passages to create stable PDECX models.
- **Tumor Characterization:**
 - Analyze the original patient tumors and the corresponding xenografts for EGFR status using:
 - **Immunohistochemistry (IHC):** To determine EGFR protein expression levels (reported as an H-score).
 - **Fluorescence In Situ Hybridization (FISH):** To detect EGFR gene amplification.
 - **DNA Sequencing:** To profile hot-spot mutations in genes like EGFR, PIK3CA, K-Ras, and B-Raf.
- **Group Allocation and Dosing:**
 - Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into control and treatment groups.

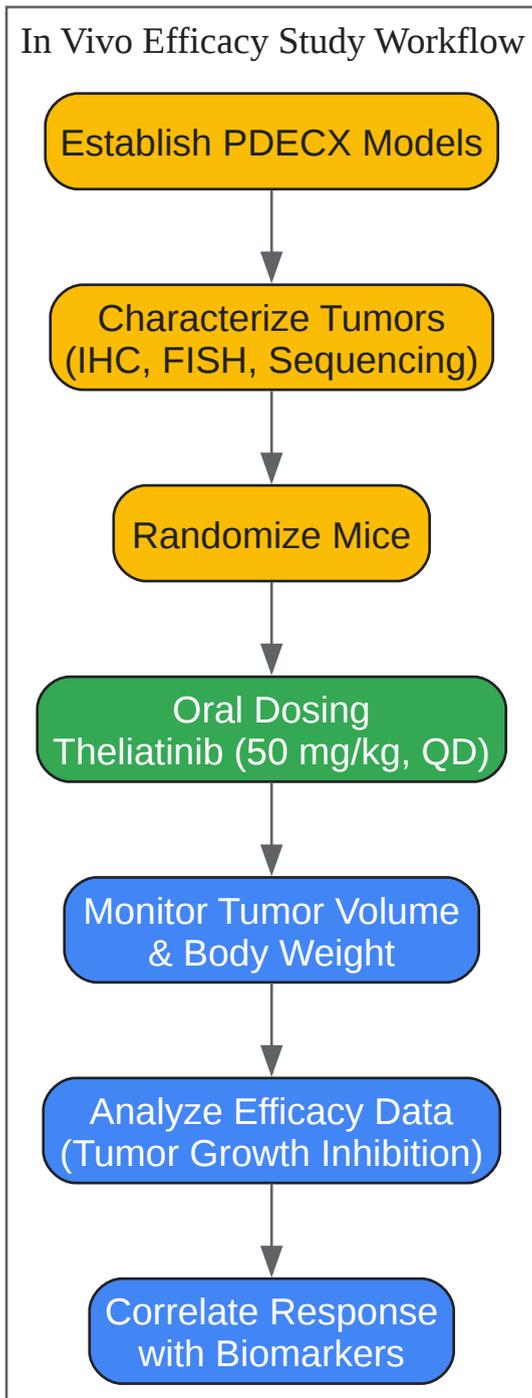
- Administer the vehicle control or **Theliatinib** to the treatment group via oral gavage at **50 mg/kg, once daily**.
 - Monitor and record tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study period.
- **Data Analysis:**
 - Calculate tumor volume for each group over time.
 - Express the antitumor activity as **Tumor Growth Inhibition (TGI)**.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of **Theliatinib** and the workflow of the in vivo experiment.



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Critical Notes and Further Directions

- **Clinical Development Status:** **Theliatinib** entered a Phase I clinical trial in China in 2012 [4] [2]. The primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose in patients with advanced solid tumors [4]. **No results from this trial or information on subsequent development phases were available in the search results.**
- **Information Gaps:** The data is confined to a single preclinical study. For a comprehensive understanding, the following information is required but was not located:
 - Detailed pharmacokinetic (PK) parameters (absorption, distribution, metabolism, excretion).
 - Dose-ranging studies and the established maximum tolerated dose (MTD) in animals.
 - Results from clinical trials that would define a human dosing regimen.
 - Data on combination therapies with other agents.

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